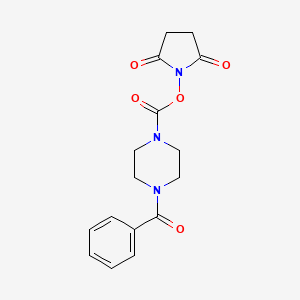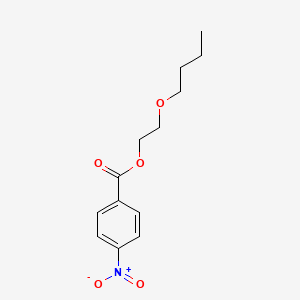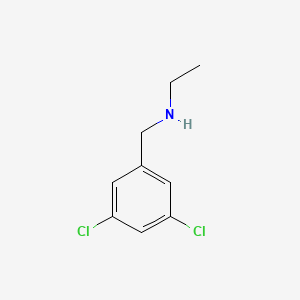
Sodium 2-oxobutyrate, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxobutyrate, monosodium salt, also known as 2-oxobutanoic acid sodium salt, is a chemical compound with the molecular formula CH₃CH₂COCOONa. It is a sodium salt of 2-oxobutyric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in biochemical processes and its utility in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-oxobutyrate can be synthesized through the reaction of 2-oxobutyric acid with sodium hydroxide. The reaction typically involves dissolving 2-oxobutyric acid in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of sodium 2-oxobutyrate.
Industrial Production Methods: In industrial settings, sodium 2-oxobutyrate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-oxobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form butyric acid.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: 2-oxobutanoic acid.
Reduction: Butyric acid.
Substitution: Various substituted butyrates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 2-oxobutyrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and metal complexes.
Biology: It serves as a substrate for the determination of lactate dehydrogenase isoenzymes.
Medicine: It is used in the synthesis of antiviral agents and other pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of sodium 2-oxobutyrate involves its role as a substrate in biochemical reactions. It participates in metabolic pathways where it is converted into other compounds through enzymatic reactions. The molecular targets and pathways involved include enzymes such as lactate dehydrogenase, which catalyzes the conversion of sodium 2-oxobutyrate to other metabolites .
Comparación Con Compuestos Similares
Sodium 2-oxobutyrate is similar to other sodium salts of carboxylic acids, such as:
- Sodium acetate (CH₃COONa)
- Sodium propionate (CH₃CH₂COONa)
- Sodium butyrate (CH₃CH₂CH₂COONa)
Uniqueness: What sets sodium 2-oxobutyrate apart is its keto group, which imparts unique reactivity and makes it a valuable intermediate in various chemical reactions. Unlike other sodium carboxylates, sodium 2-oxobutyrate can participate in keto-enol tautomerism, adding to its versatility in synthetic applications .
Propiedades
Número CAS |
71686-00-5 |
|---|---|
Fórmula molecular |
C4H4Na2O3 |
Peso molecular |
146.05 g/mol |
Nombre IUPAC |
disodium;2-oxobutanoate |
InChI |
InChI=1S/C4H5O3.2Na/c1-2-3(5)4(6)7;;/h2H,1H3,(H,6,7);;/q-1;2*+1/p-1 |
Clave InChI |
HRFHEBSJTFRQPT-UHFFFAOYSA-M |
SMILES canónico |
C[CH-]C(=O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


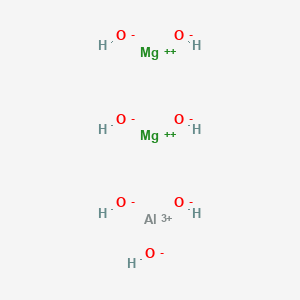
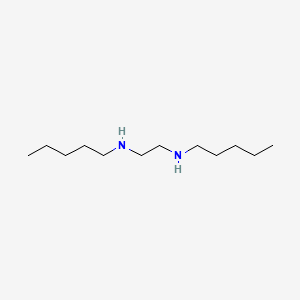
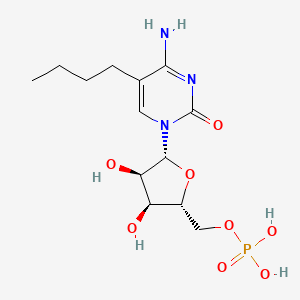
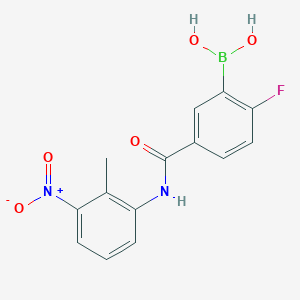

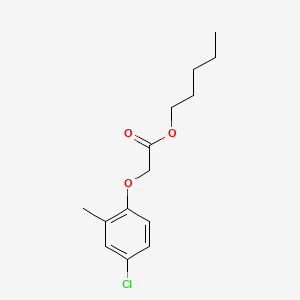

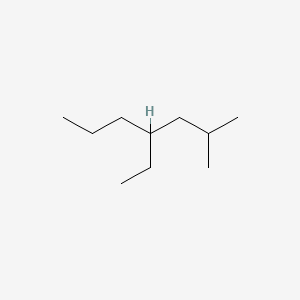
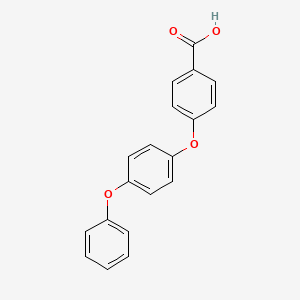
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
